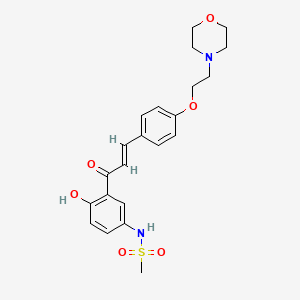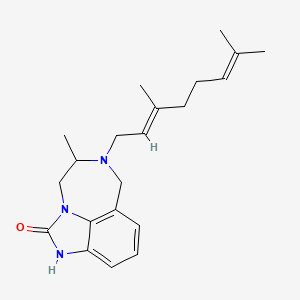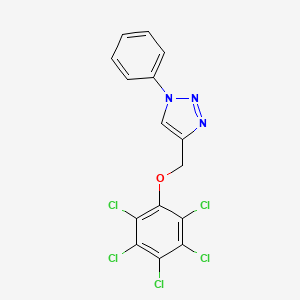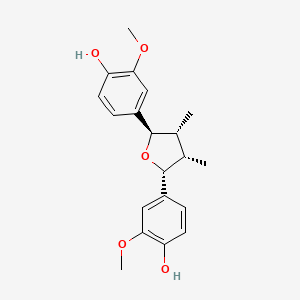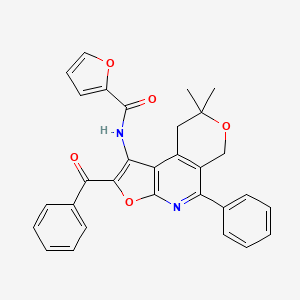![molecular formula C31H25N5O12S2 B12709045 5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid CAS No. 93964-57-9](/img/structure/B12709045.png)
5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid is a complex organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive color, and its sulfonic acid groups, which enhance its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 8-amino-1-hydroxy-3,6-disulfo-2-naphthylamine, followed by coupling with 3,3’-dimethoxy-4-aminobiphenyl. The final step involves coupling the resulting compound with salicylic acid under controlled pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reagent addition, ensuring the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid is utilized in several scientific research areas:
Chemistry: As a dye and pH indicator due to its color-changing properties.
Biology: In staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of colored textiles and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes more effectively. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dihydroxy[1,1’-biphenyl]-4-YL]azo]salicylic acid
- 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid
Uniqueness
The unique combination of azo and sulfonic acid groups in 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid provides it with distinct solubility and color properties, making it particularly useful in applications requiring water-soluble dyes with strong colorfastness.
Propriétés
Numéro CAS |
93964-57-9 |
|---|---|
Formule moléculaire |
C31H25N5O12S2 |
Poids moléculaire |
723.7 g/mol |
Nom IUPAC |
5-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C31H25N5O12S2/c1-47-25-10-15(3-6-22(25)34-33-18-5-8-24(37)20(13-18)31(39)40)16-4-7-23(26(11-16)48-2)35-36-29-27(50(44,45)46)12-17-9-19(49(41,42)43)14-21(32)28(17)30(29)38/h3-14,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43)(H,44,45,46) |
Clé InChI |
OATVEOVJHMSSNG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)OC)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


